8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione
Description
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is a complex heterocyclic compound featuring a fused chromene core integrated with an oxathiolo ring system. The chromene moiety (benzopyran) is substituted with a chloromethyl group at position 8 and two dione (keto) functionalities at positions 2 and 4. Chromene derivatives are well-documented for diverse applications, including pharmaceuticals and materials science, due to their electron-rich aromatic systems and ability to undergo cycloaddition reactions .
Properties
IUPAC Name |
8-(chloromethyl)-[1,3]oxathiolo[5,4-g]chromene-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClO4S/c12-4-5-1-10(13)15-7-3-9-8(2-6(5)7)16-11(14)17-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYBJEBJOPLBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CC3=C(C=C2OC1=O)SC(=O)O3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of a chromene derivative with a chloromethylating agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The oxathiolane ring may also interact with biological membranes, affecting their properties.
Comparison with Similar Compounds
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime
- Structure : A simpler chromene derivative with a hydroxy group at position 7, methyl at position 4, and an oxime-substituted carbaldehyde at position 6.
- Functional Groups : Single oxo group at position 2.
Dipyrano-Fused Chromene-Diones (Compounds 82–87 and 88–95)**
- Structure: Feature dipyrano-fused chromene systems with multiple dihydroxyphenyl and hydroxy substituents.
- Functional Groups : Diones at positions 2 and 6, similar to the target compound.
- Synthesis : Isolated from Smilax glabra and identified via MS/MS and retention time analysis .
- Key Difference: The dipyrano ring system introduces additional rigidity and hydrogen-bonding sites, which may influence binding affinity in biological systems compared to the oxathiolo ring.
Steroidal 3,6-Diones
Stigmast-4-ene-3,6-dione and its analogs (e.g., stigmasta-4,22-diene-3,6-dione) are steroidal compounds with dione groups at positions 3 and 5.
- Identification : Characterized via mass spectrometry (MS) and retention index (RI) comparisons. Fragmentation patterns revealed side-chain unsaturation in stigmasta-4,22-diene-3,6-dione .
- Key Difference : The steroid backbone and dione positions (3,6 vs. 2,6) distinguish these from chromene-based diones. Steroidal diones often exhibit membrane-interaction properties, whereas chromene-diones may prioritize π-π stacking.
Purine-Dione Derivatives
8-[(2-Chlorophenyl)amino]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (CAS 5429-34-5)
- Structure : A purine core with dione groups at positions 2 and 6, similar to the target compound.
- Safety Profile : Classified under GHS guidelines with specific handling requirements .
- Key Difference : The purine heterocycle confers distinct electronic properties, favoring interactions with nucleotide-binding proteins over chromene systems.
Structural and Functional Comparison Table
Research Implications and Gaps
- Synthesis: The target compound’s oxathiolo ring and chloromethyl group may require specialized cyclization techniques, differing from dipyrano-chromene biosynthesis in plants .
- Activity Prediction : Computational methods like DFT (used for chromene derivatives ) could model its electronic properties, guiding drug design.
- Analytical Challenges : Similar to steroidal diones , MS/MS fragmentation and RI analysis would be critical for structural confirmation.
Biological Activity
8-(Chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene core with an oxathiol ring and a chloromethyl group, contributing to its unique reactivity and biological properties. The molecular formula is , and its structure can be represented as follows:
Anticancer Properties
Research indicates that 8-(chloromethyl)-2H,6H-[1,3]oxathiolo[5,4-g]chromene-2,6-dione exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which lead to cell cycle arrest in the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15.2 | Apoptosis via ROS generation |
| MCF-7 (Breast) | 12.8 | Caspase activation |
| A549 (Lung) | 18.5 | G2/M cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
- Study Findings : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing a broad-spectrum activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the effects of the compound on breast cancer cells. The researchers found that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
In another investigation detailed in Phytotherapy Research, the antimicrobial efficacy of the compound was tested against clinical isolates. The results indicated that it effectively inhibited bacterial growth and showed synergistic effects when combined with conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
